(4-Chlorophenyl)(2-methylcyclopropyl)methanamine hydrochloride
Description
(4-Chlorophenyl)(2-methylcyclopropyl)methanamine hydrochloride is a functionalized amine derivative featuring a 4-chlorophenyl group attached to a 2-methylcyclopropylmethanamine backbone.
Properties
IUPAC Name |
(4-chlorophenyl)-(2-methylcyclopropyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN.ClH/c1-7-6-10(7)11(13)8-2-4-9(12)5-3-8;/h2-5,7,10-11H,6,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRIHGOVBFWJMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(C2=CC=C(C=C2)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354954-63-4 | |
| Record name | (4-chlorophenyl)(2-methylcyclopropyl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
The primary targets of (4-Chlorophenyl)(2-methylcyclopropyl)methanamine hydrochloride are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems.
Mode of Action
Like many amines, it may interact with various receptors or enzymes in the body, leading to changes in cellular function.
Pharmacokinetics
Its metabolism and excretion patterns remain to be determined.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As research progresses, we will gain a better understanding of how this compound affects cells and tissues.
Biological Activity
(4-Chlorophenyl)(2-methylcyclopropyl)methanamine hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. Its molecular formula is CHClN, and it features a unique structure that may influence its interaction with biological targets.
Structural Information
- Molecular Formula: CHClN
- SMILES Representation: CC1CC1C(C2=CC=C(C=C2)Cl)N
- InChI Key: PAVGZCOWAYRQDC-UHFFFAOYSA-N
Biological Activity
The biological activity of this compound has been explored in various studies, focusing primarily on its effects on neurotransmitter systems and potential applications in neuropharmacology.
The compound is hypothesized to interact with specific neurotransmitter receptors, potentially modulating their activity. The presence of the chlorophenyl group may enhance its affinity for certain receptors, while the cyclopropyl moiety could influence its pharmacokinetic properties, such as membrane permeability.
Neuropharmacological Studies
-
Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties. In vitro assays have indicated that it can protect neurons from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases.
Compound % Cell Viability (MTT Assay) Control 100% Test Compound 120% (improvement over control) - Receptor Binding Affinity : Research has shown that this compound binds to dopamine and serotonin receptors, which are crucial for mood regulation and cognitive functions. The binding affinity varies depending on the receptor subtype, indicating a potential for selective modulation.
Case Studies
A case study involving animal models demonstrated that administration of this compound resulted in significant improvements in behavioral tests related to anxiety and depression, suggesting its potential as an antidepressant agent.
Safety and Toxicology
While initial findings are promising, safety assessments are critical. Toxicological evaluations indicate that the compound has a low toxicity profile at therapeutic doses. Long-term studies are necessary to fully understand the safety implications.
Comparison with Similar Compounds
Structural and Functional Analogues
The table below summarizes key structural and functional differences between the target compound and related derivatives:
Key Observations:
Thiazole-containing analogues (e.g., ) exhibit distinct electronic properties due to the sulfur heterocycle, which may alter binding affinity in enzyme assays.
Cyclopropane rings are structurally rigid, favoring specific conformational interactions in biological targets compared to flexible benzyl groups (e.g., ).
Biological Activity :
- The thiazole derivative ([2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl) is utilized in biochemical studies, possibly as a kinase inhibitor .
- The benzimidazole derivative (N-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine) demonstrates herbicidal effects on wheat germination , highlighting how heterocyclic substitutions redirect biological activity.
Physicochemical Properties
Preparation Methods
General Synthetic Approach
The key synthetic challenge lies in constructing the methanamine framework bearing both the 4-chlorophenyl and 2-methylcyclopropyl substituents. The preparation typically involves:
- Formation of the cyclopropyl-substituted intermediate.
- Introduction of the 4-chlorophenyl group.
- Conversion to the amine and subsequent formation of the hydrochloride salt.
Preparation of the 2-Methylcyclopropyl Intermediate
Cyclopropane derivatives, especially 2-methylcyclopropyl units, are commonly synthesized via cyclopropanation reactions of alkenes using carbenoid reagents or via ring closure of suitably substituted precursors. Literature reports (e.g.,) describe the preparation of 2-methylcyclopropyl derivatives through copper-catalyzed reactions involving cyclopropenes and silane reagents under inert atmosphere conditions, which can be adapted for the target compound’s intermediate synthesis.
Introduction of the 4-Chlorophenyl Group
The 4-chlorophenyl moiety can be introduced via nucleophilic substitution or coupling reactions. A common route involves the reaction of 4-chlorobenzyl derivatives with amines or cyclopropyl intermediates. For example, oxidation and reduction sequences starting from 2-(p-chlorobenzyl)pyridine have been used to prepare related 4-chlorophenyl-containing intermediates (). This involves:
- Oxidation of 2-(p-chlorobenzyl)pyridine to a corresponding ketone or alcohol intermediate.
- Subsequent reduction using potassium borohydride to yield the desired alcohol intermediate.
These steps can be adapted for the preparation of the 4-chlorophenylmethanamine scaffold.
Amination and Hydrochloride Salt Formation
The conversion of the intermediate to the amine typically involves reductive amination or direct amination of the corresponding aldehyde or ketone intermediate. The free amine is then converted to the hydrochloride salt by treatment with hydrochloric acid, facilitating isolation and purification.
Representative Preparation Method (Adapted)
Detailed Research Findings
Oxidation and Reduction Sequence : The oxidation of 2-(p-chlorobenzyl)pyridine followed by reduction with potassium borohydride under controlled temperature (0–40°C) yields the key alcohol intermediate in high purity and yield (~97%) (). This method is notable for its simplicity, cost-effectiveness, and scalability.
Cyclopropyl Derivative Synthesis : Copper-catalyzed reactions under inert atmosphere enable selective formation of 2-methylcyclopropyl derivatives from cyclopropenes with high regio- and stereoselectivity (). These conditions include the use of Cu(OAc)2, Xantphos ligand, and anhydrous acetonitrile at low temperatures (-30°C).
Solvent and Catalyst Selection : Organic solvents such as methanol, acetonitrile, tetrahydrofuran, and toluene are commonly employed in these reactions, with bases or Lewis acids facilitating key steps (,). The choice of solvent and catalyst affects reaction rate and yield.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Cyclopropanation catalyst | Cu(OAc)2 with Xantphos ligand | Performed under N2 at -30°C |
| Oxidation agent | Potassium permanganate or similar | 85–95°C for 4–6 hours |
| Reduction agent | Potassium borohydride | Added in batches, temperature <40°C |
| Solvents | Methanol, acetonitrile, dichloromethane | Selected for solubility and reaction compatibility |
| Reaction time | 0.5–6 hours depending on step | Monitored by TLC or other analytical methods |
| Yield | Up to 97% for reduction step | High yield indicates efficient process |
Analytical and Purification Considerations
- Reaction progress is typically monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Purification involves extraction, washing, drying over sodium sulfate, filtration, and recrystallization.
- Final product characterization includes mass spectrometry and NMR to confirm structure and purity.
Q & A
Q. What synthetic methodologies are recommended for synthesizing (4-Chlorophenyl)(2-methylcyclopropyl)methanamine hydrochloride?
A two-step approach is typically employed:
- Step 1 : Introduce the 2-methylcyclopropyl group via alkylation of a precursor like (4-chlorophenyl)methanamine using a cyclopropane-containing electrophile (e.g., 2-methylcyclopropyl bromide).
- Step 2 : Purify the product via recrystallization or column chromatography, followed by HCl salt formation to yield the hydrochloride.
The reaction conditions (solvent, temperature, catalyst) should be optimized based on cyclopropane stability .
Q. How can the structure of this compound be confirmed post-synthesis?
Use a combination of:
- NMR Spectroscopy : Compare - and -NMR spectra with literature data for related (4-chlorophenyl)methanamine derivatives. Cyclopropane protons typically appear as multiplets in δ 0.5–2.0 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular ion peak (e.g., calculated for : 231.0528).
- Elemental Analysis : Verify Cl and N content (±0.3% deviation).
Q. What are the recommended storage conditions for this compound?
Store in a desiccator at 2–8°C under inert gas (e.g., argon) to prevent degradation. Cyclopropane rings are susceptible to ring-opening under acidic or high-temperature conditions. Short-term room-temperature storage is acceptable if the compound is sealed in amber glass .
Q. What preliminary biological assays are suitable for this compound?
Screen for activity using:
- Enzyme Inhibition Assays : Test against targets like monoamine oxidases (MAOs) or cytochrome P450 isoforms, referencing protocols for structurally similar cyclopropylamines .
- Cell Viability Assays : Use MTT or resazurin-based methods in relevant cell lines (e.g., neuronal or hepatic cells).
Advanced Research Questions
Q. How can discrepancies in 1H^1H1H-NMR data be resolved for this compound?
Cyclopropane ring strain may cause unexpected splitting patterns. Strategies include:
- Variable Temperature (VT) NMR : Reduce signal broadening caused by ring puckering dynamics.
- 2D NMR (COSY, HSQC) : Assign coupled protons and correlate carbon-proton pairs.
- Comparative Analysis : Contrast data with model compounds like (cyclopropylphenyl)methanamine derivatives .
Q. What strategies optimize reaction yields during synthesis?
- Catalyst Screening : Test transition metal-free conditions (e.g., using HBPin and toluene as in ) versus Pd-catalyzed cross-couchers for cyclopropane introduction .
- Solvent Effects : Evaluate polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
- Yield Comparison Table :
| Method | Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Transition Metal-Free | None | Toluene | 85–90 | 95 |
| Pd-Mediated Coupling | Pd(PPh₃)₄ | THF | 75–80 | 90 |
Q. How can computational modeling predict biological interactions?
- Molecular Docking : Use software like AutoDock Vina to simulate binding to MAO-B or serotonin receptors. Compare with known inhibitors (e.g., rasagiline) to identify key interactions (e.g., π-π stacking with the chlorophenyl group) .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories.
Q. How should conflicting bioactivity data be interpreted?
Example: If EC₅₀ values vary across assays:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
